molecular formula C14H19N3O2 B5404781 1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B5404781
M. Wt: 261.32 g/mol
InChI Key: MHHPXRGHBRABOZ-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of 1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the condensation of the corresponding acids followed by hydrolysis and cyclization. The reaction conditions often involve the use of solvents like tetrahydrofuran . Industrial production methods typically focus on optimizing yield and purity through controlled reaction conditions and the use of catalysts.

Chemical Reactions Analysis

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-3-6-15-13(9-10)16-14(19)12-4-7-17(8-5-12)11(2)18/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHPXRGHBRABOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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